molecular formula C10H6N2O2 B1625774 1,8-Naphthyridine-2,7-dicarbaldehyde CAS No. 65896-28-8

1,8-Naphthyridine-2,7-dicarbaldehyde

Cat. No.: B1625774
CAS No.: 65896-28-8
M. Wt: 186.17 g/mol
InChI Key: URFPVPJJAPHVQC-UHFFFAOYSA-N
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Description

1,8-Naphthyridine-2,7-dicarbaldehyde: is a heterocyclic compound with the molecular formula C10H6N2O2 . It is a derivative of 1,8-naphthyridine, featuring two aldehyde groups at the 2 and 7 positions. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,8-Naphthyridine-2,7-dicarbaldehyde can be synthesized through various methods. One common approach involves the oxidation of 2,7-dimethyl-1,8-naphthyridine using selenium dioxide in anhydrous 1,4-dioxane at 110°C under a nitrogen atmosphere . This method yields the desired dicarbaldehyde with high efficiency.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

1,8-Naphthyridine-2,7-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Condensation: Primary amines are used under mild acidic or basic conditions to form imines.

Major Products

    Oxidation: 1,8-Naphthyridine-2,7-dicarboxylic acid.

    Reduction: 1,8-Naphthyridine-2,7-dimethanol.

    Condensation: Corresponding imines.

Mechanism of Action

The mechanism of action of 1,8-naphthyridine-2,7-dicarbaldehyde largely depends on its chemical reactivity. For instance, in biological applications, it can act as a chelating agent, binding to metal ions and altering their biological activity. The aldehyde groups can also participate in various biochemical reactions, forming Schiff bases with amines, which can further interact with biological targets .

Comparison with Similar Compounds

1,8-Naphthyridine-2,7-dicarbaldehyde can be compared with other naphthyridine derivatives:

This compound stands out due to its dual aldehyde functionality, making it a valuable intermediate in various chemical transformations and applications.

Properties

IUPAC Name

1,8-naphthyridine-2,7-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O2/c13-5-8-3-1-7-2-4-9(6-14)12-10(7)11-8/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URFPVPJJAPHVQC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC2=C1C=CC(=N2)C=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80497015
Record name 1,8-Naphthyridine-2,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65896-28-8
Record name 1,8-Naphthyridine-2,7-dicarbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80497015
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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